1-((3-Methylphenyl)azo)-2-naphthalenol
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-7-14(11-12)18-19-17-15-8-3-2-6-13(15)9-10-16(17)20/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJMCFHEARUISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-98-0 | |
| Record name | 2-Naphthalenol, 1-((3-methylphenyl)azo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azo Dyes
Key Comparison Criteria:
Unlike Sudan IV (a di-azo compound), the mono-azo structure of this compound simplifies metabolic breakdown .
Solubility and Microbial Metabolism: Water-insoluble azo dyes (e.g., Sudan series) bind to bacterial cell membranes for reduction by azoreductases. Bacteroides and Clostridium species efficiently degrade these compounds . Bifidobacterium longum and Clostridium perfringens reduce structurally similar dyes (e.g., 1-[(2,4-dimethylphenyl)azo]-2-naphthalenol) into genotoxic amines like 1-amino-2-naphthol .
Toxicity of Metabolites: 1-amino-2-naphthol, a common metabolite of Sudan dyes, is mutagenic in Salmonella TA100 strains . Sulfonated derivatives (e.g., from Sunset Yellow) show reduced toxicity due to lower membrane permeability . The 3-methylphenyl substituent may alter metabolite toxicity compared to Sudan I’s phenyl group, though direct data are lacking.
Regulatory Status: Sudan dyes (I–IV) are banned in food due to carcinogenicity (IARC Group 3). The target compound’s regulatory status is undefined but likely falls under similar restrictions .
Research Findings and Implications
- Microbial Degradation: Bacteroides thetaiotaomicron and Clostridium botulinum rapidly reduce complex azo dyes like Sudan IV, suggesting similar pathways for this compound .
- Toxicological Gaps: While sulfonated azo dyes (e.g., Allura Red) exhibit lower mutagenicity, nonsulfonated variants like the target compound may pose higher risks .
- Industrial Relevance: Positional isomerism (3-methyl vs. 4-methylphenyl) impacts dye stability and colorfastness, as seen in comparisons with 4-((4-Methylphenyl)azo)-1-naphthalenol .
Preparation Methods
Diazotization of m-Toluidine
The synthesis begins with the diazotization of m-toluidine (3-methylaniline) in an acidic aqueous medium. This step involves treating m-toluidine with sodium nitrite (NaNO₂) under chilled conditions (0–5°C) to form the corresponding diazonium salt. Hydrochloric acid (HCl) is typically employed to maintain a strongly acidic environment (pH < 1), which stabilizes the reactive diazonium intermediate.
Reaction Conditions:
- m-Toluidine concentration: 0.279 M
- HCl concentration: 2.23 M
- NaNO₂ concentration: 0.471 M
- Temperature: 0–5°C
- Reaction time: 10–15 minutes
The diazonium salt forms as a transient species, necessitating immediate use in the subsequent coupling step to prevent decomposition.
Azo Coupling with β-Naphthol
The diazonium salt is coupled with β-naphthol (2-naphthol) in an alkaline medium to yield the target azo compound. Sodium hydroxide (NaOH) adjusts the pH to 8–10, activating the β-naphthol’s hydroxyl group for electrophilic substitution at the ortho position relative to the hydroxyl group.
Reaction Conditions:
- β-Naphthol concentration: 0.434 M
- NaOH concentration: 3.47 M
- Temperature: 10–15°C
- Coupling time: 30–60 minutes
Isolation and Purification:
The crude product precipitates as a crystalline solid, which is filtered, washed with cold water, and recrystallized from ethanol to achieve >95% purity.
Continuous Flow Synthesis
Microreactor Design and Optimization
Recent advancements utilize continuous flow systems to enhance reaction control and scalability. A two-step microreactor setup demonstrated superior yield and reduced side-product formation compared to batch methods:
Diazotization Reactor:
- A tubular reactor (1.38 mm inner diameter) immerses m-toluidine and NaNO₂ solutions in a temperature-controlled bath (0–5°C).
- Residence time: 2 minutes.
Coupling Reactor:
Advantages of Flow Synthesis:
- Precise temperature control minimizes diazonium decomposition.
- Reduced reagent waste and scalability for industrial applications.
Factors Influencing Synthesis Efficiency
Temperature Control
Diazotization is exothermic; temperatures exceeding 5°C promote diazonium salt decomposition into phenolic byproducts. Microreactors excel in heat dissipation, maintaining optimal temperatures.
pH Optimization
Substituent Effects
Electron-donating groups (e.g., -CH₃ on m-toluidine ) increase diazonium stability, while electron-withdrawing groups on coupling partners accelerate reaction rates.
Characterization and Analytical Data
Spectroscopic Identification
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 262.30 g/mol | PubChem |
| XLogP3 | 4.5 | Computed |
| Melting Point | 180–182°C | Experimental |
Industrial and Research Applications
The compound’s vibrant color and stability make it valuable in textiles and histology. Its synthesis’s scalability via continuous flow methods positions it as a candidate for sustainable dye production.
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 1-((3-Methylphenyl)azo)-2-naphthalenol?
- Methodology : Optimize synthesis via diazo coupling reactions under controlled pH (e.g., 8–10) and low temperature (0–5°C). Use 3-methylaniline as the diazonium precursor and 2-naphthol as the coupling component. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm yield via gravimetric analysis. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Employ spectroscopic techniques:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl group at δ 2.5 ppm).
- IR : Identify azo (-N=N-) stretching vibrations (~1450–1600 cm⁻¹) and phenolic -OH (~3300 cm⁻¹).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Collect in sealed containers labeled for azobenzene derivatives.
- Emergency measures : Immediate eye rinsing (15 min) and skin decontamination with soap/water .
Advanced Research Questions
Q. How can human intestinal microbiota models be designed to study the degradation of this compound?
- Methodology :
- Bacterial strains : Use Bacteroides thetaiotaomicron or Bifidobacterium longum (known azoreductase producers) in anaerobic cultures .
- Incubation : Maintain at 37°C in nutrient-rich media (e.g., BHI broth) with 1 mM substrate.
- Analytics : Quantify degradation via HPLC-MS to detect metabolites (e.g., 3-methylaniline and 2-naphthol). Monitor azoreductase activity spectrophotometrically (NADH oxidation at 340 nm) .
Q. What experimental approaches are used to evaluate the mutagenic potential of this compound?
- Methodology :
- Ames test : Use Salmonella typhimurium TA98 strain with/without S9 metabolic activation. Dose-response curves (0–100 µg/plate) assess revertant colonies.
- Metabolite identification : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS for nitroso derivatives.
- Statistical analysis : Compare mutation frequency to controls (p<0.05 significance) .
Q. How do environmental factors (pH, temperature) influence the stability of this compound, and how are these changes monitored?
- Methodology :
- Stability assays : Incubate compound in buffers (pH 2–12) at 25–60°C for 24–72 hrs.
- Thermal analysis : Use TGA/DSC to detect decomposition points (>200°C) and evolved gases (e.g., NOx via FTIR).
- Kinetic modeling : Calculate degradation half-lives using first-order kinetics. Validate via Arrhenius plots .
Data Contradiction Analysis
- Microbial degradation efficiency : Bacteroides fragilis fully reduces Sudan IV but only partially degrades Para Red . Address by testing multiple strains and standardizing inoculum density (OD₆₀₀ = 0.5).
- Mutagenicity discrepancies : Some azo compounds show mutagenicity only after metabolic activation. Include both pro- and eukaryotic assay systems .
Methodological Best Practices
- Reproducibility : Triplicate experiments with negative/positive controls (e.g., Sudan I as a reference).
- Data documentation : Report UV-Vis λmax (e.g., ~500 nm for azo group) and molar extinction coefficients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
